molecular formula C12H9N3O3 B12552351 3-Pyridinecarboxamide, N-(2-nitrophenyl)- CAS No. 152751-68-3

3-Pyridinecarboxamide, N-(2-nitrophenyl)-

Cat. No.: B12552351
CAS No.: 152751-68-3
M. Wt: 243.22 g/mol
InChI Key: ZGCBUYQUQVUHKI-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystal structure of N-(2-nitrophenyl)pyridine-3-carboxamide reveals a triclinic lattice with space group P1 and unit cell parameters a = 6.1490 Å, b = 7.3055 Å, c = 13.6613 Å, α = 100.162°, β = 97.147°, and γ = 112.760°. The molecular conformation adopts a near-planar arrangement, with a dihedral angle of 4.1° between the pyridine and nitro-substituted phenyl rings, facilitating π-stacking interactions. The amide bond (C6–N2 = 1.3580 Å, C6–O1 = 1.2195 Å) exhibits partial double-bond character, consistent with resonance stabilization.

Intermolecular hydrogen bonding between the nitro group’s meta-hydrogen (C10–H10) and the carbonyl oxygen (O1) of adjacent molecules forms one-dimensional chains along the direction (C10–H10···O1 = 2.53 Å, ∠ = 145°). Parallel chains assemble into sheets via offset π-stacking (interplanar separation = 3.439–3.476 Å), creating a repetitive ABA’B’ packing sequence. This stacking geometry minimizes steric clashes while maximizing van der Waals interactions, as evidenced by lateral shifts of 1.552 Å.

Quantum Chemical Calculations for Electronic Structure Determination

Density functional theory (DFT) simulations of N-(2-nitrophenyl)pyridine-3-carboxamide highlight the electron-withdrawing effects of the nitro group, which polarizes the phenyl ring and reduces the amide’s electron density. The nitro group’s resonance interaction with the phenyl ring induces a charge transfer of 0.32 e to the pyridine moiety, stabilizing the planar conformation. Molecular electrostatic potential (MEP) maps reveal negative potentials localized at the carbonyl oxygen (−0.45 e) and nitro oxygens (−0.38 e), designating these regions as hydrogen bond acceptors.

HOMO-LUMO analysis indicates an energy gap of 4.1 eV, suggesting moderate reactivity. The HOMO is localized on the pyridine ring and amide group, while the LUMO resides predominantly on the nitro-substituted phenyl ring. This spatial separation implies that electronic transitions involve charge transfer from the pyridine-carboxamide system to the nitroaryl moiety, a feature corroborated by UV-Vis spectra showing a λₘₐₓ at 320 nm.

Comparative Analysis with Nicotinamide Analogues

Compared to nicotinamide (pyridine-3-carboxamide), the introduction of the 2-nitrophenyl group in N-(2-nitrophenyl)pyridine-3-carboxamide significantly alters its structural and electronic properties. The nitro group reduces the amide N–H acidity (pKa ≈ 14.5 vs. 12.8 for nicotinamide) due to diminished resonance stabilization. Crystallographic comparisons with N-(4-nitrophenyl)pyridine-2-carboxamide reveal divergent packing motifs: the 2-nitro isomer exhibits tighter π-stacking (3.439 Å vs. 3.858 Å in the 4-nitro analogue) but reduced hydrogen-bonding dimensionality.

Bond length disparities further highlight electronic differences. The C–N bond in the amide group elongates by 0.02 Å relative to nicotinamide (1.358 Å vs. 1.338 Å), reflecting decreased electron donation from the nitro-substituted phenyl ring. Additionally, the nitro group’s ortho position induces steric strain, increasing the C2–C1–N1–C7 torsion angle to 176.0° compared to 168.5° in the para-substituted derivative.

Tables

Table 1: Crystallographic parameters of N-(2-nitrophenyl)pyridine-3-carboxamide.

Parameter Value
Space group P1
a (Å) 6.1490
b (Å) 7.3055
c (Å) 13.6613
α (°) 100.162
β (°) 97.147
γ (°) 112.760
Volume (ų) 544.33

Table 2: Key bond lengths and angles in N-(2-nitrophenyl)pyridine-3-carboxamide.

Bond/Angle Value
C6–N2 1.3580 Å
C6–O1 1.2195 Å
C10–H10···O1 2.53 Å, 145°
Dihedral angle 4.1°

Properties

CAS No.

152751-68-3

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

N-(2-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9N3O3/c16-12(9-4-3-7-13-8-9)14-10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16)

InChI Key

ZGCBUYQUQVUHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 3-Pyridinecarboxylic Acid Chloride

    • Method : React 3-pyridinecarboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst (e.g., dimethylformamide).
    • Conditions : Reflux for 2–4 hours under dry nitrogen.
  • Amidation with 2-Nitroaniline

    • Reagents : Pyridine or triethylamine as a base.
    • Solvent : Dichloromethane or acetonitrile.
    • Procedure :
      • Add 3-pyridinecarboxylic acid chloride to a solution of 2-nitroaniline in dichloromethane.
      • Stir at room temperature for 2–4 hours.

Yield and Purity

Entry Reagents/Conditions Yield (%) Purity (%) Source
1 SOCl₂, DMF, reflux; 2-nitroaniline, Et₃N, CH₂Cl₂ 79 94
2 SOCl₂, pyridine, CH₃CN; 2-nitroaniline 75 90

TBHP-Mediated Denitrogenative Synthesis

This method employs carbohydrazide intermediates and tert-butyl hydroperoxide (TBHP) for oxidative coupling.

Reaction Overview

  • Carbohydrazide Intermediate :

    • Synthesis : React 3-pyridinecarboxylic acid hydrazide with 2-nitroaniline in water.
    • Conditions : TBHP (2 equiv), TBAI (10 mol%), 40°C, 0.5–1 hour.
  • Oxidative Coupling :

    • Mechanism : TBHP facilitates denitrogenation, forming the amide bond.
    • Workup : Extract with ethyl acetate, chromatography (silica gel, hexane/EtOAc).

Example Data

Compound Yield (%) Purity (%) Conditions Source
N-(3-Nitrophenyl)isonicotinamide 50 >95 TBHP, TBAI, 40°C

Microwave-Assisted High-Pressure Synthesis

This method leverages microwave irradiation and high-pressure conditions for rapid synthesis.

Procedure

  • Reagents :

    • 3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one (carbohydrazide derivative).
    • 1-(2-Methyl-5-nitrophenyl)guanidine nitrate.
    • Sodium hydroxide in DMSO.
  • Conditions :

    • Pressure : 25 MPa.
    • Temperature : 473 K.
    • Microwave Power : 52.35 W/cm³.

Outcome

Parameter Value Source
Yield 97–99% (w/w)
Purity 95–97.5% (HPLC)

Multi-Step Synthesis via Intermediates

For complex derivatives, intermediates such as thiazolidinones or pyrazolidinones are used.

Example Route

  • Step 1 : React 2-mercaptopropanoic acid with N-(2-nitrobenzylidine)pyridine-3-carbohydrazide in benzene.
  • Step 2 : Isolate and crystallize the thiazolidinone intermediate.
  • Step 3 : Hydrolyze or functionalize to obtain the final amide.

Yield and Conditions

Step Reaction Yield (%) Conditions Source
1 Carbohydrazide + Mercaptopropanoic Acid 70 Benzene, Dean-Stark trap

Catalytic Amidation with Molecular Sieves

Molecular sieves (e.g., 3–5 Å) enhance reaction efficiency by adsorbing water and impurities.

Procedure

  • Reagents : 3-Pyridinecarboxylic acid chloride, 2-nitroaniline.
  • Catalyst : Potassium aluminosilicate (1–2 parts per part acid chloride).
  • Conditions : Inert solvent (e.g., CH₂Cl₂), room temperature.

Advantages

  • Yield : 75–85% (higher than uncatalyzed methods).
  • Selectivity : Minimal side products due to controlled water removal.

Comparative Analysis of Methods

Method Advantages Limitations
Direct Amidation High yield, simple workup Requires anhydrous conditions
TBHP-Mediated Mild conditions, scalable Moderate yield
Microwave-Assisted Rapid synthesis, high purity Specialized equipment needed
Multi-Step Flexible for complex derivatives Longer reaction times

Critical Parameters and Optimization

  • Base Selection : Triethylamine or pyridine neutralizes HCl, improving yield.
  • Solvent Choice : Polar aprotic solvents (DMSO, CH₃CN) enhance reaction rates.
  • Purification : Chromatography (silica gel) or recrystallization ensures high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxamide, N-(2-nitrophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Pyridinecarboxamide, N-(2-nitrophenyl)- with structurally related pyridinecarboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications/Notes Reference
N-(2-nitrophenyl)-3-pyridinecarboxamide C₁₂H₉N₃O₃ 243.22 - 2-Nitrophenyl on amide nitrogen
- No pyridine substituents
Research compound; potential precursor for bioactive molecules Inferred
Compound 20 () C₁₉H₁₉N₅O₃S 397.45 - 2-[(5-Methyl-3-isoxazolyl)methyl]thio on pyridine
- 2-Nitrophenyl linked via ethylamino group
Investigated for cancer, viral infections, or thrombosis
N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide () C₁₄H₁₀F₃N₃O₃ 349.25 - 4-Methyl-3-nitrophenyl on amide nitrogen
- 6-Trifluoromethyl on pyridine
High specificity due to trifluoromethyl group; potential pharmaceutical use
Nicotinamide N-oxide () C₆H₆N₂O₂ 138.12 - Pyridine N-oxide
- No aromatic substituents
Research tool; polar derivative with enhanced solubility
N-(2,4-Difluorophenyl)-2-(3-trifluoromethylphenoxy)-3-pyridinecarboxamide () C₂₀H₁₂F₅N₂O₃ 444.32 - 2,4-Difluorophenyl
- Trifluoromethylphenoxy on pyridine
Moderately toxic; emits toxic NOx/F⁻ upon decomposition

Key Comparative Insights:

Structural Complexity and Substituent Effects: The target compound is simpler than derivatives like Compound 20 (), which includes a thioether-linked isoxazole group. N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide () demonstrates how trifluoromethyl groups improve metabolic stability and lipophilicity, critical for drug design .

Electronic and Steric Properties: The 2-nitrophenyl group in the target compound is electron-withdrawing, which may reduce basicity of the pyridine nitrogen compared to non-nitrated analogs (e.g., nicotinamide N-oxide). This could influence solubility and reactivity . In N-(2,4-Difluorophenyl)-... (), fluorine substituents enhance electronegativity and may alter intermolecular interactions (e.g., hydrogen bonding) .

Storage conditions for analogs like HY-17640 () (-20°C under nitrogen) suggest sensitivity to oxidation or hydrolysis, likely applicable to the nitro-containing target compound .

Therapeutic Potential: Derivatives in are explored for anticancer and antiviral applications. The target compound’s nitro group could be leveraged in prodrug designs, where enzymatic reduction activates the molecule .

Biological Activity

3-Pyridinecarboxamide, N-(2-nitrophenyl)-, also known by its CAS number 152751-68-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Formula : C11H10N2O3
Molecular Weight : 218.21 g/mol
IUPAC Name : N-(2-nitrophenyl)-3-pyridinecarboxamide
CAS Number : 152751-68-3

The structure of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- features a pyridine ring substituted with a carboxamide group and a nitrophenyl moiety. This unique structural arrangement is believed to contribute to its biological activity.

The biological activity of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Interaction with Receptors : It could interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Biological Activity Overview

Activity Type Description
Antimicrobial Activity Exhibits potential against Gram-positive and Gram-negative bacteria.
Anticancer Potential May inhibit tumor cell proliferation in vitro.
Anti-inflammatory Effects Demonstrated ability to reduce inflammation markers in animal models.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of various pyridine derivatives, including 3-Pyridinecarboxamide, N-(2-nitrophenyl)-. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains.
  • Anticancer Activity
    • In vitro experiments conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 3-Pyridinecarboxamide, N-(2-nitrophenyl)- led to a dose-dependent decrease in cell viability. IC50 values were reported at approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Properties
    • A rodent model was used to assess the anti-inflammatory effects of the compound. Administration of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) in serum samples compared to control groups.

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